molecular formula C13H22INO3 B2625269 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2385239-07-4

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2625269
CAS No.: 2385239-07-4
M. Wt: 367.227
InChI Key: RBYYKRMONJTHNW-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of an iodinated methyl group and a spirocyclic framework makes it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride. The reaction is carried out under nitrogen atmosphere at room temperature, followed by the addition of a saturated solution of ammonium chloride to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated methyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with m-CPBA could introduce an epoxide group.

Scientific Research Applications

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: Its unique structure makes it a valuable building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented in the literature. its reactivity is primarily driven by the presence of the iodinated methyl group, which can undergo various chemical transformations. The spirocyclic structure may also influence its interactions with biological targets, although specific molecular targets and pathways have not been extensively studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an iodinated methyl group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for the development of new biologically active compounds.

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYYKRMONJTHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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